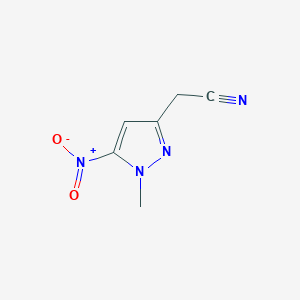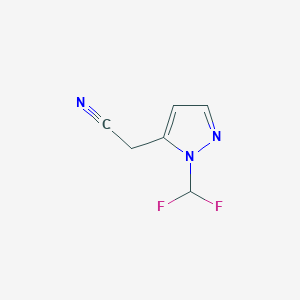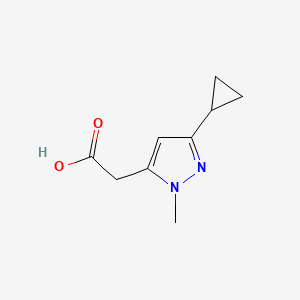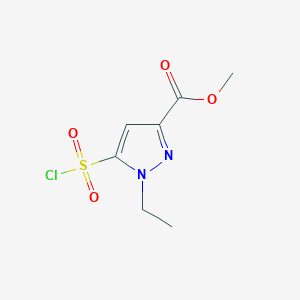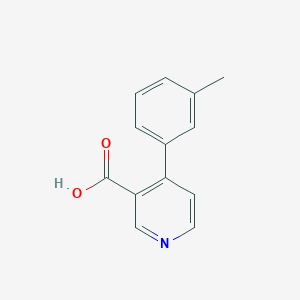
4-(3-Methylphenyl)nicotinic acid
描述
4-(3-Methylphenyl)nicotinic acid, also known as MPNA, is a chemical compound that belongs to the nicotinic acid derivative family. Nicotinic acid, also known as vitamin B3 and an essential human nutrient, is an organic compound with the formula C6H5NO2 . It is produced by plants and animals from the amino acid tryptophan .
Molecular Structure Analysis
While specific molecular structure analysis for 4-(3-Methylphenyl)nicotinic acid is not available, studies on similar compounds suggest that understanding the molecular interactions and structural evolvement during the recrystallization from the glassy state is crucial .Chemical Reactions Analysis
The chemical reactions involving nicotinic acid derivatives are complex. For instance, the strategy employed for the synthesis of desired nicotinic acid derivatives involved esterification of nicotinic acid. The methyl nicotinate gets derivatized by 2-Fluorophenyl urea, 3-trifluoro methylphenyl urea, DL-nor-leucine, 2, 4-dichlorophenoxy acetic acid hydrazone and diethyl malonate which are further reacted with thiourea .科学研究应用
- Green Chemistry : The industrial production of NA involves oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine. However, this process generates nitrous oxide (N₂O), a potent greenhouse gas. Researchers are exploring eco-friendly methods to produce NA from commercially available raw materials, including 4-(3-Methylphenyl)nicotinic acid .
- Derivatives : Synthesized derivatives of nicotinic acid, including 2-substituted aryl compounds, exhibit anti-inflammatory and analgesic properties. These compounds hold promise for drug development .
- 1,3,4-Oxadiazoline Derivatives : Researchers have obtained novel molecules with a 63–96% yield by synthesizing 1,3,4-oxadiazoline derivatives from 4-(3-Methylphenyl)nicotinic acid. These compounds may have interesting biological activities .
Industrial Synthesis
Anti-Inflammatory and Analgesic Agents
Biological Activity and Molecular Design
作用机制
Target of Action
4-(3-Methylphenyl)nicotinic acid, similar to nicotinic acid (also known as Niacin), primarily targets nicotinic acetylcholine receptors (nAChRs) in the brain . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits . Nicotinic acid also inhibits hepatocyte diacylglycerol acyltransferase-2 , which prevents the final step of triglyceride synthesis in hepatocytes .
Mode of Action
The compound interacts with its targets by binding to nAChRs on dopaminergic neurons in the cortico-limbic pathways . This interaction stimulates neurons and ultimately blocks synaptic transmission . This activity leads to intracellular degradation of apo B and decreased production of low-density lipoproteins .
Biochemical Pathways
The compound affects the NAD+ synthesis and salvage pathways . Dietary nicotinic acid is converted to NAD+ in a three-step reaction pathway . The conversion of dietary nicotinic acid and nicotinamide to bioactive NAD+ involves the biosynthesis pathway . The salvage pathways for NAD+ synthesis take place in both the nucleus and the mitochondria .
Pharmacokinetics
In patients with chronic kidney disease, the Cmax of nicotinic acid is 0.06µg/mL for a 500mg oral dose, 2.42µg/mL for a 1000mg oral dose, and 4.22µg/mL for a 1500mg oral dose . The Tmax is 3.0 hours for a 1000mg or 1500mg oral dose .
Result of Action
Nicotinic acid has a stimulant effect exerted at the locus ceruleus and a reward effect in the limbic system . It also has a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .
安全和危害
未来方向
There is a need for new technology for the industrial production of nicotinic acid to meet the needs of green chemistry and not burden the environment . Ecological methods to produce nicotinic acid from commercially available raw materials such as 3-methylpyridine and 5-ethyl-2-methylpyridine are being explored, especially focusing on those methods with potential industrial applications .
属性
IUPAC Name |
4-(3-methylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-3-2-4-10(7-9)11-5-6-14-8-12(11)13(15)16/h2-8H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLRNFDGQQOZNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60557106 | |
| Record name | 4-(3-Methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60557106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methylphenyl)nicotinic acid | |
CAS RN |
1262009-13-1 | |
| Record name | 4-(3-Methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60557106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-(Trifluoromethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B3046573.png)
![1-[3-(Trifluoromethoxy)phenyl]cyclopropane-1-carbonitrile](/img/structure/B3046574.png)
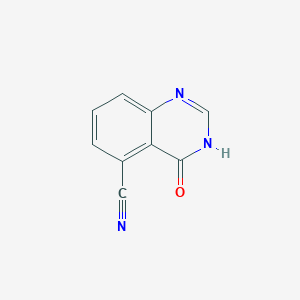
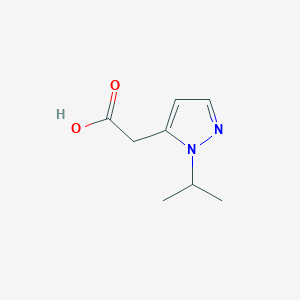

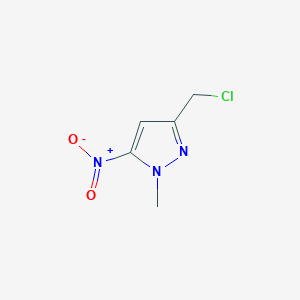
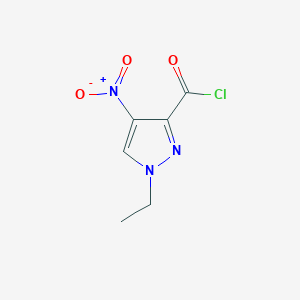
![[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B3046582.png)
![2-[(1-Methylpyrazol-3-yl)methoxy]ethylamine](/img/structure/B3046584.png)
